molecular formula C10H7NO3 B1421066 4-Hydroxyquinoline-8-carboxylic acid CAS No. 386207-63-2

4-Hydroxyquinoline-8-carboxylic acid

Cat. No.: B1421066
CAS No.: 386207-63-2
M. Wt: 189.17 g/mol
InChI Key: HBZGTHSCSFZZGL-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 4th position and a carboxylic acid group at the 8th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

4-Hydroxyquinoline-8-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to chelate metal ions. This property makes it an effective inhibitor of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. For instance, this compound has been shown to inhibit 2-oxoglutarate-dependent dioxygenases, a family of enzymes involved in various biological processes, including DNA repair and histone demethylation . The compound interacts with these enzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production . These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, the compound exerts its effects primarily through metal ion chelation and enzyme inhibition. By binding to metal ions, this compound can disrupt the function of metalloenzymes, leading to the inhibition of their catalytic activity . This inhibition can result in downstream effects on cellular processes, such as DNA repair and gene expression. Additionally, the compound can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as inhibition of tumor growth and antimicrobial activity . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, leading to disruptions in metal homeostasis and enzyme function. Therefore, careful consideration of dosage is crucial for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can have different biological activities and can further interact with other metabolic pathways. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA repair and metabolic processes . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its activity and function. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxyquinoline-8-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar structure but lacks the carboxylic acid group at the 8th position.

    4-Hydroxyquinoline: Lacks the carboxylic acid group at the 8th position.

    Quinoline-2-carboxylic acid: Lacks the hydroxyl group at the 4th position.

Uniqueness: 4-Hydroxyquinoline-8-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

4-oxo-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZGTHSCSFZZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677847
Record name 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386207-63-2
Record name 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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